3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 1035818-93-9) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a pyridin-4-yl group at position 3 and a carbaldehyde moiety at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its characterization includes NMR, LC-MS, and HPLC analyses, as noted in commercial specifications .
Properties
IUPAC Name |
3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-8-9-5-14-12-11(6-15-16(12)7-9)10-1-3-13-4-2-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHVOWIVNFGKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C3N=CC(=CN3N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195246 | |
| Record name | 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035818-93-9 | |
| Record name | 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclocondensation of 5-aminopyrazole with various 1,3-biselectrophilic substrates, such as β-dicarbonyl compounds . This method provides a straightforward approach to constructing the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the cyclocondensation reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Reactivity of the Aldehyde Group
The aldehyde at position 6 participates in nucleophilic additions and condensation reactions :
-
Schiff Base Formation : Reacts with amines (e.g., aniline, hydrazines) to form imines or hydrazones.
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Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in the presence of a base.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a hydroxymethyl group .
Key Reaction Table
Pyridine Ring Functionalization
The pyridin-4-yl group undergoes electrophilic substitution and coordination chemistry :
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at para positions.
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Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl systems .
Optimized Cross-Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 82 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 78 |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused polyheterocycles:
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Pyrazolo-Pyridine Hybrids : Cyclocondensation with β-diketones (e.g., ethyl acetoacetate) under oxidative conditions forms pyrazolo[1,5-a]pyridine derivatives .
-
Mechanistic Pathway :
Representative Cyclization Data
| β-Diketone | Acid (equiv) | Atmosphere | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | HOAc (6) | O₂ | 18 | 94 |
| Acetylacetone | HOAc (6) | Air | 24 | 74 |
Stability and Competing Reactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde as an anticancer agent. Its structural features allow it to interact with various biological targets involved in cancer progression. For instance, derivatives of this compound have shown promising results in inhibiting specific kinases that are crucial for tumor growth and metastasis.
Inhibition of Enzymes
This compound has also been evaluated for its ability to inhibit enzymes such as protein kinases and phosphodiesterases. The inhibition of these enzymes can lead to significant therapeutic effects in diseases like cancer and cardiovascular disorders. Studies have reported that modifications to the pyridine and pyrazole moieties can enhance the potency and selectivity of the compound against these targets.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Synthesis of Novel Materials
The compound has been utilized in the synthesis of novel materials, particularly in creating organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics. Research indicates that incorporating this compound into polymer matrices can improve the efficiency and stability of OLED devices.
Photovoltaic Applications
In addition to OLEDs, this compound has been explored for use in photovoltaic cells. Its ability to absorb light and convert it into electrical energy is being studied to enhance the performance of solar cells.
Biochemical Probes
This compound serves as a biochemical probe in various research settings. Its ability to selectively bind to certain proteins allows researchers to study protein interactions and cellular pathways in detail. This can lead to a better understanding of disease mechanisms at the molecular level.
Drug Development
The compound's versatility makes it a valuable scaffold for drug development. Researchers are investigating its derivatives to optimize pharmacological properties such as solubility, bioavailability, and target specificity.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as CDK2, which play a crucial role in cell cycle regulation . This inhibition can lead to the disruption of cell proliferation and induce apoptosis in cancer cells . Additionally, the compound’s fluorescence properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its absorption and emission behaviors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the pyrazolo[1,5-a]pyrimidine scaffold. Key analogs include:
| Compound Name | Substituents (Position) | Molecular Weight | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | Pyridin-4-yl (3), Carbaldehyde (6) | 224.22 (est.) | 1035818-93-9 | Aldehyde, Pyridine |
| 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | Pyridin-2-yl (3), Carbaldehyde (6) | 224.22 | N/A | Aldehyde, Pyridine |
| 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol | Pyridin-4-yl (3), Phenol (6) | 288.31 | 515880-87-2 | Phenol, Pyridine |
| 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | 4-Methoxyphenyl (3), Nitrile (6) | 264.26 | 303150-57-4 | Nitrile, Methoxyphenyl |
- Functional Groups: The carbaldehyde group at position 6 enhances reactivity for further derivatization (e.g., Schiff base formation), whereas the phenol group in 515880-87-2 improves solubility due to hydrogen bonding . The carbonitrile in 303150-57-4 offers stability and polarity, favoring agrochemical applications .
Physicochemical Properties
- Density and Solubility: The phenol derivative (515880-87-2) has a predicted density of 1.34 g/cm³ and higher solubility in polar solvents due to its hydroxyl group . In contrast, the carbaldehyde variant likely has lower aqueous solubility.
- Acidity: The phenol derivative’s pKa (~8.55) suggests moderate acidity, enabling pH-dependent reactivity . The carbaldehyde’s aldehyde group may participate in nucleophilic additions under mild conditions.
Stability and Reactivity
- The carbaldehyde group in the target compound increases reactivity but may reduce stability compared to nitrile or phenol derivatives. Commercial sources recommend strict storage conditions (e.g., controlled temperature) to prevent degradation .
- Carbonitriles (e.g., 303150-57-4) exhibit higher thermal stability, making them suitable for long-term agrochemical formulations .
Biological Activity
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its potential as an anticancer agent and its ability to inhibit various enzymes.
Chemical Structure and Properties
- Molecular Formula : C12H8N4O
- Molecular Weight : 224.22 g/mol
- CAS Number : 1035818-93-9
The compound features a fused ring system that combines pyrazole and pyrimidine rings with a pyridine substituent. Its structure allows for interactions with various biological targets, particularly cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
This compound primarily acts as an inhibitor of CDK2. By binding to the active site of this kinase, the compound inhibits its activity, preventing the phosphorylation of substrates necessary for cell cycle progression. This leads to cell cycle arrest in the G1 phase, effectively halting cell proliferation.
Cellular Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro studies have shown that it can inhibit the growth of these cells, indicating its potential as an anticancer therapeutic agent .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. For instance, derivatives with specific substitutions at the 4-position of the pyridine ring have been shown to enhance biological activity. Notably, compounds with halogen substitutions demonstrated improved inhibitory effects against CDK2 and other kinases involved in cancer progression .
Comparative Activity
A comparative analysis of similar compounds reveals varying degrees of biological activity:
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 10.5 | CDK2 |
| Pyrazolo[3,4-d]pyrimidine derivative | 4.55 | Hepatoma carcinoma |
| EGFR inhibitor derivative | 0.016 | EGFR WT |
These results highlight the potential of this compound in comparison to other related compounds.
Anticancer Activity
A study evaluating a series of pyrazolo[3,4-d]pyrimidine analogues found that certain derivatives exhibited strong activity against human hepatoma carcinoma cells. The most potent compound showed an IC50 value of 4.55 µM against these cells. This indicates that structural modifications can lead to enhanced anticancer properties within this chemical class .
Inhibition of Kinases
In another investigation focused on epidermal growth factor receptor (EGFR) inhibitors, derivatives similar to 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine were synthesized and tested for their ability to inhibit both wild-type and mutant forms of EGFR. The most effective derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed promising results against mutant forms as well .
Q & A
Q. Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core Formation | 65–75 | >90% |
| Formylation | 50–60 | >85% |
Advanced: How can structural modifications at the pyridin-4-yl or carbaldehyde positions influence bioactivity?
Answer:
- Pyridin-4-yl Substitution : Replacing the pyridin-4-yl group with electron-withdrawing groups (e.g., CF₃) enhances kinase inhibition (e.g., VEGF-R2 IC₅₀ reduced from 214 nM to 98 nM) by altering electron density in the aromatic system .
- Carbaldehyde Functionalization : Converting the aldehyde to a hydrazone or oxime improves solubility and metabolic stability. For example, hydrazone derivatives showed 3-fold higher bioavailability in murine models .
Q. Methodological Tip :
- Use computational tools (e.g., DFT calculations) to predict electronic effects of substituents before synthesis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core (e.g., singlet for H-2 at δ 8.2–8.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm) .
- HRMS : Validate molecular formula (C₁₂H₉N₅O; [M+H]⁺ = 240.0885).
- IR : Detect aldehyde C=O stretch (ν ~1700 cm⁻¹) and pyridine ring vibrations (ν ~1600 cm⁻¹) .
Advanced: How to resolve contradictions in reported antitumor activity across cell lines?
Answer:
Contradictions may arise from:
- Cell Line Variability : HepG2 (liver carcinoma) vs. HCT116 (colon cancer) may exhibit differential expression of target kinases (e.g., AMPK or CHK1) .
- Experimental Design :
- Use isogenic cell lines to control for genetic background.
- Standardize assay conditions (e.g., serum concentration, incubation time).
Case Study : Pyrazolo[1,5-a]pyrimidine 7c showed IC₅₀ = 2.70 µM in HepG2 but >10 µM in HCT116 due to CHK1 overexpression .
Basic: What are the stability considerations for the carbaldehyde group during storage?
Answer:
- Oxidation Risk : The aldehyde group can oxidize to a carboxylic acid. Store under inert gas (N₂/Ar) at −20°C in amber vials .
- Hydrate Formation : In aqueous buffers, the aldehyde may form a geminal diol. Use anhydrous DMSO for stock solutions .
Advanced: How to design experiments to elucidate the mechanism of AMPK modulation?
Answer:
Kinase Assays : Measure AMPKα (T172) phosphorylation using ELISA or Western blot (IC₅₀ for FDN-4E = 3 µM) .
Genetic Knockdown : siRNA-mediated AMPK silencing in HEK293T cells to confirm target specificity .
Molecular Docking : Map binding interactions using PDB 4CFE (AMPK structure) to identify critical residues (e.g., Lys45, Glu96) .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (LD₅₀ > 500 mg/kg in rats) .
- Spill Management : Neutralize with sodium bisulfite (for aldehyde) and adsorb with vermiculite .
Advanced: How can computational chemistry optimize lead derivatives for CNS penetration?
Answer:
- QSAR Models : Predict logP (optimal range: 1–3) and polar surface area (<90 Ų) to enhance blood-brain barrier permeability .
- MD Simulations : Assess binding stability to target proteins (e.g., 100 ns simulations for CHK1 inhibitors) .
Basic: What solvents are compatible for in vitro assays?
Answer:
- DMSO : Primary solvent for stock solutions (≤0.1% final concentration to avoid cytotoxicity).
- Ethanol : Alternative for solubility-limited compounds (use ≤1% in cell culture) .
Advanced: How to address low yields in formylation reactions?
Answer:
- Catalyst Optimization : Replace POCl₃ with PCl₃/NEt₃ for milder conditions (yield increases from 50% to 70%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min (80°C, 150 W) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
